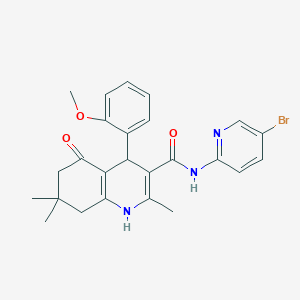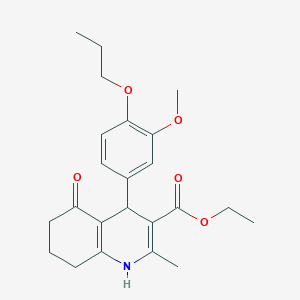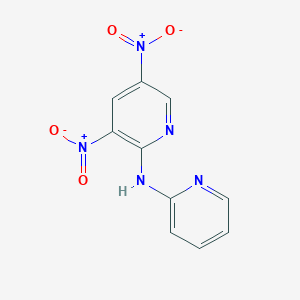
N-(2-chloro-4-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as CNQX, is a synthetic compound that is widely used in scientific research. CNQX is a potent antagonist of the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
CNQX binds to the ligand-binding domain of AMPA receptors and blocks the ion channel pore, preventing the influx of calcium ions into the postsynaptic neuron. This inhibition of AMPA receptor-mediated synaptic transmission leads to a decrease in excitatory neurotransmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
CNQX has been shown to have a number of biochemical and physiological effects. In animal studies, CNQX has been shown to impair learning and memory processes, suggesting that AMPA receptors play a crucial role in these processes. CNQX has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting that blocking AMPA receptors may be a potential therapeutic strategy for these conditions.
Advantages and Limitations for Lab Experiments
One advantage of using CNQX in lab experiments is its potency and specificity for AMPA receptors. CNQX has a high affinity for AMPA receptors and does not affect other glutamate receptor subtypes. However, one limitation of using CNQX is its relatively short duration of action, which can make it difficult to study long-term effects of AMPA receptor blockade.
Future Directions
There are a number of future directions for research on CNQX and its role in synaptic plasticity and learning and memory processes. One area of interest is the role of AMPA receptor trafficking in synaptic plasticity and learning and memory processes. Another area of interest is the potential therapeutic use of CNQX in conditions such as stroke and traumatic brain injury. Additionally, further research is needed to understand the long-term effects of AMPA receptor blockade on brain function and behavior.
Synthesis Methods
CNQX can be synthesized by reacting 2-chloro-4-nitroaniline with 5-methyl-3-phenylisoxazole-4-carboxylic acid in the presence of phosphorus oxychloride and triethylamine. The resulting product is then converted to CNQX by reaction with methylamine.
Scientific Research Applications
CNQX is widely used in scientific research as a tool to study the role of glutamate receptors in synaptic plasticity, learning, and memory processes. CNQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory neurotransmission. By blocking AMPA receptors, CNQX can be used to investigate the contribution of these receptors to various physiological and pathological processes.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-15(16(20-25-10)11-5-3-2-4-6-11)17(22)19-14-8-7-12(21(23)24)9-13(14)18/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJUHYNRRFKXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5174622.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5174629.png)
![N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5174637.png)

![1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5174649.png)
![N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5174653.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5174655.png)

![(2R*,6S*)-4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5174661.png)


![6-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5174700.png)
